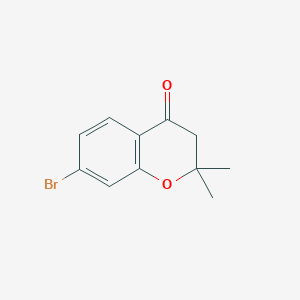
7-Bromo-2,2-dimethylchroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2,2-dimethylchroman-4-one: is a chemical compound with the molecular formula C11H11BrO2 and a molecular weight of 255.11 g/mol . It belongs to the class of chromanones, which are bicyclic compounds consisting of a benzene ring fused to a dihydropyran ring. This compound is characterized by the presence of a bromine atom at the 7th position and two methyl groups at the 2nd position of the chromanone structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,2-dimethylchroman-4-one typically involves the reaction of 3,3-dimethylarylic acid with 3-bromophenol in the presence of polyphosphoric acid . The reaction is carried out under an inert atmosphere (argon) at a temperature of 95°C for approximately 4 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2,2-dimethylchroman-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding chromanone derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as or in an aprotic solvent like (DMSO).
Oxidation: Reagents like or in acidic conditions.
Reduction: Reagents such as or in anhydrous solvents.
Major Products:
Substitution: Formation of various substituted chromanones.
Oxidation: Formation of chromanone derivatives with additional oxygen functionalities.
Reduction: Formation of chromanol derivatives.
Scientific Research Applications
Chemistry: 7-Bromo-2,2-dimethylchroman-4-one is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various chromanone derivatives, which are valuable in medicinal chemistry .
Biology and Medicine: Chromanone derivatives, including this compound, exhibit a wide range of biological activities. They have been studied for their potential as anticancer , antimicrobial , antioxidant , and anti-inflammatory agents .
Industry: In the industrial sector, chromanone derivatives are used in the development of pharmaceuticals , agrochemicals , and flavoring agents . Their unique chemical properties make them suitable for various applications in these fields .
Mechanism of Action
The mechanism of action of 7-Bromo-2,2-dimethylchroman-4-one and its derivatives involves interaction with specific molecular targets and pathways. For instance, some chromanone derivatives have been shown to inhibit tumor necrosis factor-α (TNF-α) , a cytokine involved in inflammation and cancer progression . Additionally, these compounds may interact with enzymes and receptors involved in oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Chroman-4-one: Lacks the bromine atom and methyl groups, leading to different chemical and biological properties.
Chromone: Contains a double bond between C-2 and C-3, which significantly alters its reactivity and biological activity.
Flavanone: A related compound with a similar structure but different substitution patterns.
Uniqueness: 7-Bromo-2,2-dimethylchroman-4-one is unique due to the presence of the bromine atom and two methyl groups, which confer distinct chemical reactivity and biological activity. These structural features make it a valuable scaffold for the development of novel therapeutic agents .
Properties
IUPAC Name |
7-bromo-2,2-dimethyl-3H-chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-11(2)6-9(13)8-4-3-7(12)5-10(8)14-11/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVDUIIUXMKXQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2773801.png)
![2-Chloro-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2773802.png)
![N-(5-chloro-2-methoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide](/img/structure/B2773804.png)
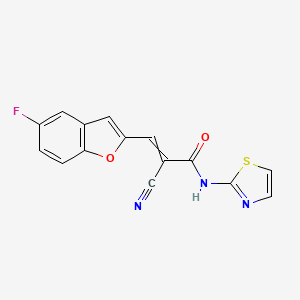
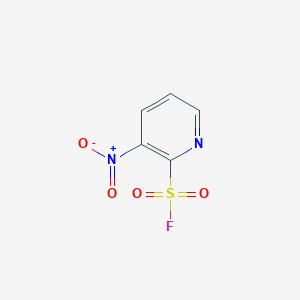
![N-(4-fluorobenzyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2773808.png)
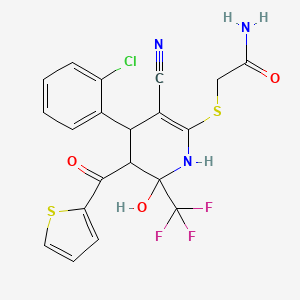
![2-(4-Fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2773810.png)
![1-(4-fluorobenzyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2773811.png)
![N-(3-chloro-4-methylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2773816.png)
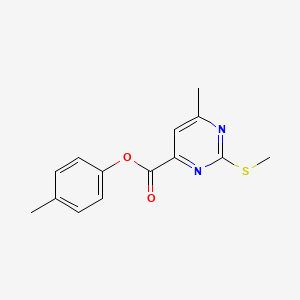
![2,6-dichloro-N-[2-(quinolin-8-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2773821.png)
![2-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]acetamide](/img/structure/B2773822.png)
![2,5-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2773823.png)
